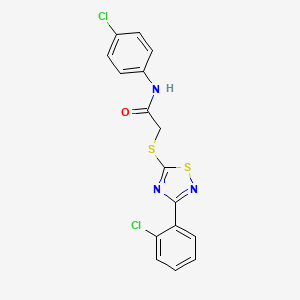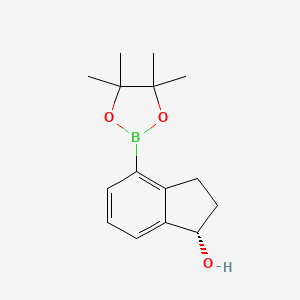
Rel-(1S,2S)-2-(2-aminoethyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1S,2S)-2-(2-aminoethyl)cyclohexan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a cyclohexane ring substituted with an aminoethyl group and a hydroxyl group, making it an interesting subject for research due to its unique stereochemistry and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1S,2S)-2-(2-aminoethyl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the aminoethyl group and the hydroxyl group.
Reduction: Cyclohexanone is reduced to cyclohexanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Amination: The hydroxyl group is then converted to an aminoethyl group through a nucleophilic substitution reaction using reagents like ethylenediamine.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques such as chromatography or crystallization.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and continuous flow reactors might be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Rel-(1S,2S)-2-(2-aminoethyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an alkyl group using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions to form new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a metal catalyst.
Substitution: Ethylenediamine, alkyl halides, or other nucleophiles.
Major Products Formed
Oxidation: Cyclohexanone, cyclohexanecarboxylic acid.
Reduction: Cyclohexylamine, substituted cyclohexanes.
Substitution: Various substituted cyclohexylamines.
Scientific Research Applications
Rel-(1S,2S)-2-(2-aminoethyl)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis to create complex molecules with specific stereochemistry.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Rel-(1S,2S)-2-(2-aminoethyl)cyclohexan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the cyclohexane ring provides structural stability.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: Lacks the aminoethyl group, making it less versatile in chemical reactions.
Cyclohexylamine: Lacks the hydroxyl group, limiting its potential for oxidation reactions.
2-Aminoethylcyclohexane: Similar structure but may differ in stereochemistry and reactivity.
Uniqueness
Rel-(1S,2S)-2-(2-aminoethyl)cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
(1S,2S)-2-(2-aminoethyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c9-6-5-7-3-1-2-4-8(7)10/h7-8,10H,1-6,9H2/t7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJXWDOCXRXZPR-YUMQZZPRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CCN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)CCN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-(8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate](/img/structure/B2844964.png)

![6-{4-[6-(Pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B2844967.png)
![1-(2,4-difluorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2844968.png)


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-9H-xanthene-9-carboxamide](/img/structure/B2844973.png)


![2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol](/img/new.no-structure.jpg)

amino}propanoic acid hydrochloride](/img/structure/B2844983.png)

![1,3-Bis[(2-chlorophenyl)sulfanyl]propan-2-ol](/img/structure/B2844986.png)
